molecular formula C10H13F2NO B13270481 2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol

2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13270481
M. Wt: 201.21 g/mol
InChI Key: USOVFQGGDGIZKO-UHFFFAOYSA-N
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Description

2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol is a synthetic aminopropanol derivative featuring a 3,4-difluorophenylmethyl group attached to the amino moiety at the second carbon of a propan-1-ol backbone. Its molecular formula is C₁₀H₁₂F₂NO (calculated based on structural analysis), with a molecular weight of 215.21 g/mol. The compound’s structure combines a polar alcohol group, a secondary amine, and a lipophilic 3,4-difluorophenyl substituent, conferring unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

USOVFQGGDGIZKO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,4-difluorobenzylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the epoxide or halohydrin, leading to the formation of the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

CGP60474 (3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)

  • Key Differences: Backbone: Both share a propan-1-ol core, but CGP60474 incorporates a pyrimidine-pyridine-aminophenyl scaffold instead of a difluorophenylmethyl group. Conformation: CGP60474 binds CDK2 in a cis conformation via hinge residues, whereas 2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol’s simpler structure may adopt a trans conformation if acting as a kinase inhibitor (e.g., Bcr-Abl) .
  • Activity: CGP60474 exhibits ATP-competitive CDK2 inhibition (EC₅₀ values in µM range), while the target compound’s lack of a pyrimidine scaffold suggests non-ATP-competitive mechanisms or reduced kinase affinity .

Positional Isomer: (+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol

  • Key Differences: Substituent Position: The amino group is at C2, and the 3,4-difluorophenyl group is at C3, contrasting with the target compound’s benzylamine substitution at C2.

Impurities in Hormonal Drugs (Drospirenone/Ethinyl Estradiol)

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () share the propan-1-ol backbone but differ in substituents:

  • Aromatic Groups : Thiophene or naphthalene substituents introduce distinct electronic and steric profiles compared to the 3,4-difluorophenyl group.
  • Polarity : Fluorine atoms increase electronegativity and metabolic stability relative to sulfur-containing thiophene or bulky naphthalene groups.

Physicochemical and Pharmacokinetic Properties

Property This compound CGP60474 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Weight (g/mol) 215.21 410.87 185.26
Aromatic Substituent 3,4-Difluorophenylmethyl 3-Chlorophenyl-pyrimidine Thiophen-2-yl
Polar Groups -OH, -NH- -OH, -NH-, pyrimidine N -OH, -NH(CH₃)
Key Activity Undefined (potentially non-ATP-competitive) CDK2 inhibition (ATP-competitive) Hormonal drug impurity
EC₅₀ (µM) N/A ~0.1–1.0 (CDK2) N/A

Research Findings and Implications

  • Conformational Flexibility : The absence of a pyrimidine ring in the target compound may limit its utility in ATP-binding kinase pockets but could enable allosteric modulation, as seen in some Bcr-Abl inhibitors .
  • Stereochemical Considerations : The (+) enantiomer of its positional isomer () underscores the need for chiral resolution in optimizing activity .

Biological Activity

2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol, also known as 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol, is an organic compound characterized by its unique structural features, including a difluorophenyl group and an amino-propanol backbone. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including interactions with various biomolecules and therapeutic applications.

The molecular formula of this compound is C10H13F2NO, with a molecular weight of 201.21 g/mol. Its structural characteristics allow it to participate in various chemical reactions, which can lead to diverse biological activities.

PropertyValue
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
IUPAC Name3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol
InChI KeyBYKVUFAYHUFLEA-UHFFFAOYSA-N
Canonical SMILESCC(C(CN)O)C1=CC(=C(C(=C1)F)F)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group enhances binding affinity to certain receptors or enzymes, while the amino and hydroxyl groups facilitate interactions with biomolecules through hydrogen bonding. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antifungal Activity
Studies have shown that compounds similar to this compound possess antifungal properties. For instance, derivatives have been evaluated for their efficacy against various fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate significant antifungal potential.

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapies.

3. Biological Interactions
The presence of both amino and hydroxyl groups allows the compound to engage in hydrogen bonding with proteins and nucleic acids, potentially influencing their structure and function.

Case Studies

Several studies have explored the biological activity of related compounds:

Study on Antifungal Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various difluorophenyl derivatives against Candida species. The results indicated that certain modifications enhanced antifungal potency significantly compared to control compounds .

Inhibition of Dihydrofolate Reductase:
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that specific analogs of difluorophenyl compounds effectively inhibited DHFR activity, leading to decreased proliferation rates in cancer cell lines .

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